3-allyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Description
3-allyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H17FN2O2S2 and its molecular weight is 436.52. The purity is usually 95%.
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Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Studies
Research on similar bicyclic thiophene derivatives, such as thieno[2,3-d]pyrimidin-4(3H)-ones, has been conducted to understand their NMR characteristics. Studies have observed through-space H–F spin couplings in these compounds, which could be relevant to the analysis of the compound (Hirohashi, Inaba, & Yamamoto, 1975).
Antiviral Research
Compounds with a similar structural backbone have been evaluated for their potential antiviral activities. For instance, thiazolo[3,2-a]pyrimidin-7-one derivatives, which share some structural similarities, have been tested for their activity against HIV-1, showing that certain modifications can lead to significant antiviral properties (Danel, Pedersen, & Nielsen, 1998).
Synthesis and Antitumor Activities
Thieno[3,2-d]pyrimidine derivatives have also been synthesized and evaluated for their antitumor activities. The introduction of various functional groups into the thieno[3,2-d]pyrimidine core has been shown to yield compounds with promising antitumor potential (Hafez & El-Gazzar, 2017).
Antibacterial Research
Research into 2,4-diamino-5-benzylpyrimidines, which include structural elements similar to the compound , has explored their utility as antibacterial agents against anaerobic organisms. These studies have shown that certain alkenyl derivatives exhibit high in vitro activity, potentially indicating similar applications for the compound of interest (Roth et al., 1989).
properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2S2/c1-2-12-26-22(28)20-18(15-6-4-3-5-7-15)13-29-21(20)25-23(26)30-14-19(27)16-8-10-17(24)11-9-16/h2-11,13H,1,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTCYXOQBULOLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)F)SC=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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